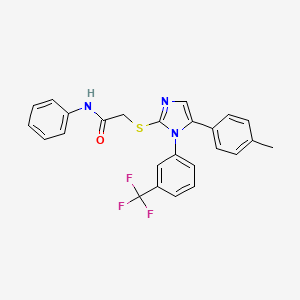

![molecular formula C10H13NO2 B2610738 2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine CAS No. 261633-75-4](/img/structure/B2610738.png)

2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine

Vue d'ensemble

Description

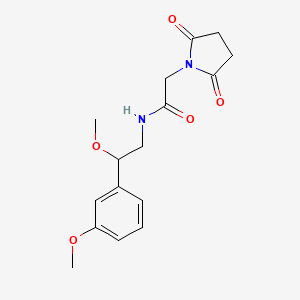

The compound “2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine” is a heterocyclic compound . It is related to the compound “2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol” which has the empirical formula C10H12O3 .

Synthesis Analysis

The synthesis of a similar compound, “2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride”, was achieved using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield was 35% .Applications De Recherche Scientifique

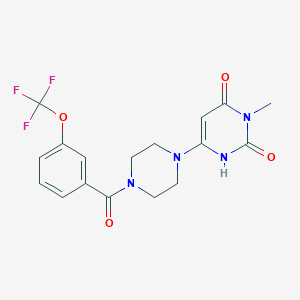

Antipsychotic Drug Development

The compound has been studied for its potential as an antipsychotic drug . It has been found to possess high affinity at human recombinant D2, D3, D4, 5-HT2B, and 5-HT1A receptors . It has full agonist activity at cloned h5-HT1A receptors and full antagonist activity at hD2 and hD3 receptors . This suggests that it could be a potential novel treatment for schizophrenia .

Neuroleptic Research

The compound has been used in neuroleptic research . It has been found to reduce the number of spontaneously active dopamine cells in the ventral tegmental area . This suggests that it could have potential applications in the treatment of neurological disorders .

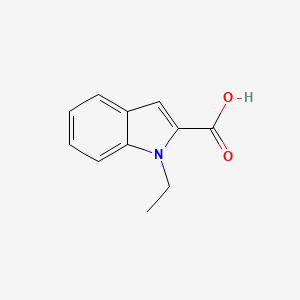

Synthesis of Triazepines

The compound has been used in the synthesis of 1,3,5-triazepine and benzo [ f ] [1,3,5]triazepine derivatives . These derivatives have various pharmacological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .

Electrochromic Material Development

The compound has been used in the development of new electrochromic materials . A new copolymer, consisting of 4,7-bis (2,3-dihydrothieno [3,4-b] [1,4]dioxin-5-yl)benzo [c] [1,2,5]thiadiazole and ProDOT, was synthesized via electrochemical techniques .

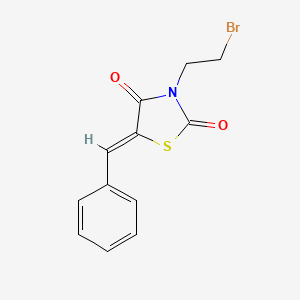

Anticancer Research

The compound has been used in anticancer research . Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .

Mécanisme D'action

Target of Action

A structurally similar compound, slv313, has been found to have high affinity at human recombinant d2, d3, d4, 5-ht2b, and 5-ht1a receptors .

Mode of Action

The similar compound slv313 has been shown to have full agonist activity at cloned h5-ht1a receptors and full antagonist activity at hd2 and hd3 receptors .

Biochemical Pathways

The similar compound slv313 has been shown to reduce extracellular 5-ht and increase dopamine levels in the nucleus accumbens .

Result of Action

The similar compound slv313 has been shown to induce 5-ht1a syndrome behaviors and hypothermia, and to reduce the number of spontaneously active dopamine cells in the ventral tegmental area .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAKBMINJHHNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261633-75-4 | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

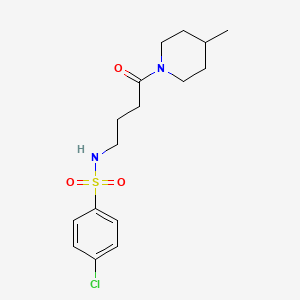

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)

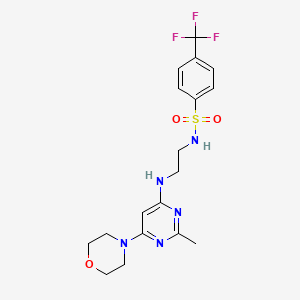

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)

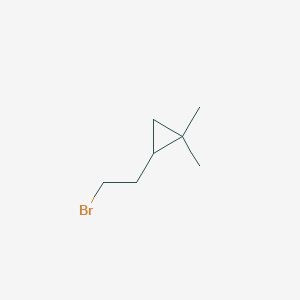

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)